molecular formula C26H31NO10 B1512315 Naltrexone-3-glucuronide CAS No. 76630-71-2

Naltrexone-3-glucuronide

カタログ番号: B1512315
CAS番号: 76630-71-2
分子量: 517.5 g/mol
InChIキー: KCSKQJYZSCIQRR-ODTDCTFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naltrexone-3-glucuronide is a metabolite of the opioid antagonist naltrexone, which is used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the process of glucuronidation, where a glucuronic acid molecule is attached to naltrexone, enhancing its solubility and excretion.

準備方法

Synthetic Routes and Reaction Conditions: Naltrexone-3-glucuronide can be synthesized through the glucuronidation of naltrexone using enzymes such as UDP-glucuronosyltransferase. The reaction typically occurs in an aqueous solution at physiological pH, and the process can be catalyzed by liver microsomes or recombinant enzymes.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions or chemical synthesis. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity.

化学反応の分析

Types of Reactions: Naltrexone-3-glucuronide primarily undergoes glucuronidation reactions. It can also be involved in hydrolysis reactions, where the glucuronic acid moiety is removed.

Common Reagents and Conditions:

  • Glucuronidation: Enzymes such as UDP-glucuronosyltransferase, in the presence of UDP-glucuronic acid.

  • Hydrolysis: Acidic or basic conditions, depending on the specific protocol.

Major Products Formed:

  • Glucuronidation: this compound itself.

  • Hydrolysis: Naltrexone and glucuronic acid.

科学的研究の応用

Therapeutic Monitoring

  • Adherence Assessment :
    • NTX-3G levels in urine can indicate whether patients have adhered to their prescribed naltrexone regimen. This application is particularly beneficial in managing substance use disorders, where treatment compliance is critical for success.
    • Table 1: NTX-3G as a Biomarker
      ApplicationDescription
      Monitoring Treatment AdherenceDetection of NTX-3G in urine indicates naltrexone intake.
  • Pharmacokinetic Studies :
    • Research into the pharmacokinetics of NTX-3G can provide insights into its metabolism and elimination, aiding in optimizing dosing regimens for patients receiving naltrexone therapy.

Pharmacological Effects

  • Potential Role in Pain Management :
    • Emerging studies suggest that NTX-3G may interact with the opioid system differently than naltrexone itself. Some research indicates that it might influence pain perception, although findings are inconclusive and warrant further investigation .
    • Table 2: Pharmacological Investigations
      Study FocusFindings
      Pain PerceptionMixed results; some studies suggest enhancement of pain perception.
  • Low-Dose Naltrexone (LDN) Context :
    • Low-dose naltrexone has been associated with various therapeutic effects, including modulation of inflammatory responses and potential benefits in chronic pain conditions such as fibromyalgia and multiple sclerosis . The role of NTX-3G within this context remains an area for future research.

Clinical Case Studies

  • Case Study: Alcohol Use Disorder :
    • A patient receiving long-acting naltrexone injections reported increased cravings for alcohol at three weeks post-injection, highlighting the need for further studies on dosing intervals and their impact on NTX-3G levels and overall treatment efficacy .
  • Case Study: Opioid Dependence :
    • In a clinical trial involving opioid-dependent subjects, monitoring NTX-3G levels helped assess adherence to treatment protocols, providing valuable feedback for adjusting therapeutic strategies .

作用機序

Naltrexone-3-glucuronide is similar to other glucuronidated metabolites of opioid antagonists, such as naloxone-3-glucuronide and norbuprenorphine-3-glucuronide. it is unique in its specific binding affinity and metabolic pathway. Unlike some other compounds, this compound has a high affinity for the mu-opioid receptor, making it particularly effective in blocking opioid effects.

類似化合物との比較

  • Naloxone-3-glucuronide

  • Norbuprenorphine-3-glucuronide

生物活性

Naltrexone-3-glucuronide (NTX-3-G) is a primary metabolite of naltrexone, an opioid antagonist widely used in the treatment of opioid dependence and alcohol use disorder. Understanding the biological activity of NTX-3-G is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article delves into the biological activity of NTX-3-G, supported by research findings, case studies, and data tables.

Metabolism and Pharmacokinetics

Naltrexone undergoes extensive hepatic metabolism, primarily through glucuronidation, leading to the formation of NTX-3-G and 6-β-naltrexol. The formation of NTX-3-G is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, which are responsible for the conjugation process. Research indicates that NTX-3-G has a longer half-life than naltrexone, contributing to its sustained pharmacological effects.

Biological Activity

  • Opioid Receptor Interaction
    • NTX-3-G exhibits minimal affinity for opioid receptors compared to naltrexone. However, it may still play a role in modulating the effects of opioids through indirect mechanisms. Studies have shown that while naltrexone blocks opioid receptors, NTX-3-G may influence the metabolic pathways associated with opioid analgesia and tolerance.
  • Effects on Glucuronidation
    • Research indicates that repeated administration of naltrexone can enhance the synthesis of morphine-3-glucuronide (M3G), a metabolite linked to both analgesic and neuroexcitatory effects. This enhancement is believed to be mediated through a low-affinity/high-capacity reaction involving NTX-3-G, suggesting a complex interaction between these metabolites in opioid metabolism .

Case Studies and Clinical Findings

Clinical studies have explored the safety and efficacy of naltrexone and its metabolites, including NTX-3-G. Key findings include:

  • In a study involving opioid-dependent patients receiving extended-release naltrexone, adverse events were monitored, revealing that elevated liver enzymes were more prevalent in the naltrexone group compared to placebo . This highlights the importance of monitoring liver function in patients treated with naltrexone due to potential hepatotoxicity linked to its metabolites.
  • A review of low-dose naltrexone (LDN) indicated its potential as an anti-inflammatory agent through mechanisms independent of opioid receptor antagonism. LDN may modulate glial cell activity via Toll-like receptor 4 (TLR4), which could relate to the biological activity of its glucuronide metabolites .

Research Findings

A comprehensive analysis of various studies reveals significant insights into the biological activity of NTX-3-G:

Study ReferenceFocusKey Findings
Naltrexone's effect on glucuronidationNaltrexone increases M3G synthesis; NTX-3-G plays a modulatory role.
Liver function monitoringElevated liver enzymes observed in patients on naltrexone; implications for NTX-3-G metabolism.
Anti-inflammatory propertiesLow-dose naltrexone reduces inflammation via TLR4 modulation; potential role for NTX-3-G.

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKQJYZSCIQRR-ODTDCTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997961
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76630-71-2
Record name Naltrexone 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naltrexone-3-glucuronide
Reactant of Route 2
Naltrexone-3-glucuronide
Reactant of Route 3
Naltrexone-3-glucuronide
Reactant of Route 4
Naltrexone-3-glucuronide
Reactant of Route 5
Naltrexone-3-glucuronide
Reactant of Route 6
Naltrexone-3-glucuronide
Customer
Q & A

Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?

A1: While the study itself [] doesn't delve into the specific reasons for this compound's inactivity in this model, several hypotheses could be considered.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。